2-methyl-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide
Description
This compound belongs to the 1,2,4-triazole derivatives, a class of heterocyclic molecules widely studied for their diverse biological and chemical properties. The structure comprises a triazolone core substituted with a pyridin-2-yl group at position 3, a methyl group at position 4, and a propanamide side chain linked via an ethyl spacer. Such substitutions are critical for modulating physicochemical properties like solubility, bioavailability, and receptor binding affinity.
Properties
IUPAC Name |
2-methyl-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-10(2)13(20)16-8-9-19-14(21)18(3)12(17-19)11-6-4-5-7-15-11/h4-7,10H,8-9H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKCEJASRAPOJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1C(=O)N(C(=N1)C2=CC=CC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous triazole derivatives, focusing on structural variations, applications, and biological activities. Data are inferred from the provided evidence and related studies.
Key Observations:
Substituent Impact on Bioactivity :
- The pyridin-2-yl group in the target compound may enhance metal-binding capacity compared to benzyl or indolyl substituents in analogs .
- Propanamide side chains (target) vs. hydrazide groups (): Hydrazides in analogs 5a-g and 6a,b are associated with antimicrobial activity, while propanamide could improve metabolic stability .
Applications :
- Antimicrobial Activity : Triazole derivatives with indolyl-ethyl or benzyl groups (e.g., 5a-g) show growth inhibition against bacteria, but the target compound’s activity remains unexplored .
- Metal Coordination : The pyridinyl-triazole scaffold in the target compound is structurally suited for metal-ion coordination, similar to the hydrazide ligand in , which binds Cu(III)/Co(III) .
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